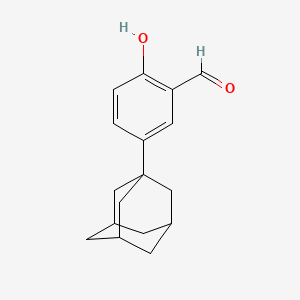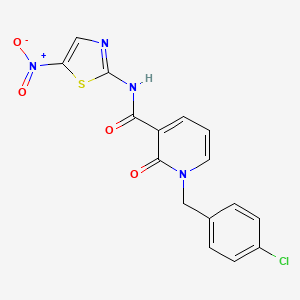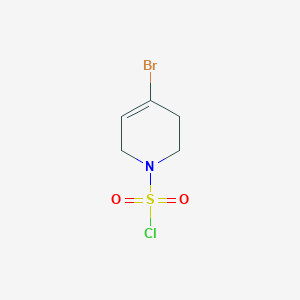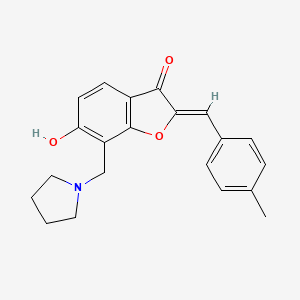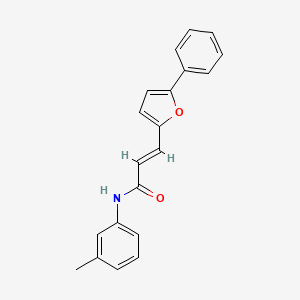
(E)-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in drug development. This compound is a derivative of acrylamide and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Polyacrylamide Applications
Polyacrylamide, derived from acrylamide, finds extensive applications in various fields. It is utilized as a soil conditioner, in wastewater treatment, and in the cosmetic, paper, and textile industries. Moreover, polyacrylamide serves as a solid support in laboratories for protein separation via electrophoresis (Friedman, 2003).
Metabolism and Toxicology
Acrylamide undergoes metabolism in humans, forming various metabolites. The study of these metabolic processes is crucial for understanding the toxicological impact of acrylamide and its derivatives on human health (Fennell et al., 2005).
Cellular Mechanobiology Research
In cellular mechanobiology research, polyacrylamide substrates are activated for protein patterning. This technique provides precise control over geometric and mechanical factors that cells perceive, thus aiding in the study of cell behavior (Poellmann & Wagoner Johnson, 2013).
Protein Studies
Acrylamide is an effective quencher of tryptophanyl fluorescence in proteins. This property is useful for sensing the exposure of tryptophan residues in proteins, thereby aiding in the study of protein conformation and binding dynamics (Eftink & Ghiron, 1976).
Genotoxicity Studies
The DNA-damaging potential of acrylamide has been investigated in human lymphocytes, revealing insights into the mechanisms of acrylamide-induced DNA damage and its implications (Błasiak et al., 2004).
Corrosion Inhibition
Acrylamide derivatives are studied for their corrosion inhibition properties, particularly in protecting metals like copper in acidic environments. This research is significant for industrial applications where corrosion resistance is crucial (Abu-Rayyan et al., 2022).
Interaction with Amino Acids and DNA
Studies on the interaction of acrylamide with amino acids and DNA have significant implications for understanding the cytotoxicity and internal exposure of these toxins after food intake (Ou et al., 2020).
Polymer Electrode Applications
Polyacrylamide derivatives have been developed for use in organic rechargeable devices, demonstrating potential as electrode-active polymers in energy storage technologies (Koshika et al., 2010).
Propiedades
IUPAC Name |
(E)-N-(3-methylphenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-15-6-5-9-17(14-15)21-20(22)13-11-18-10-12-19(23-18)16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22)/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKDWXSHGIYFDO-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2675975.png)
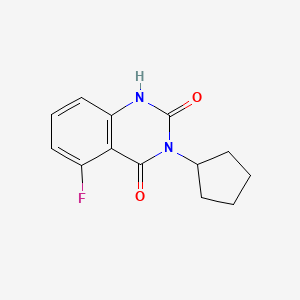
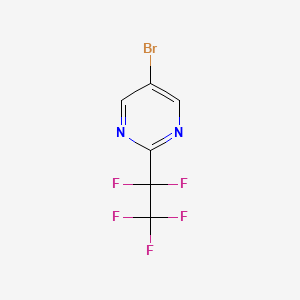
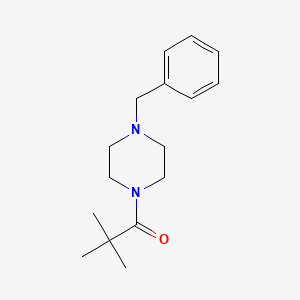
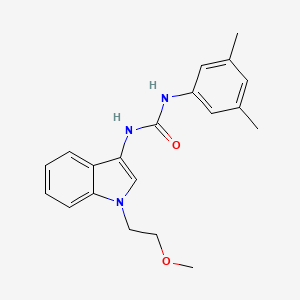
![Ethyl 7-oxo-5-oxaspiro[3.4]octane-8-carboxylate](/img/structure/B2675986.png)
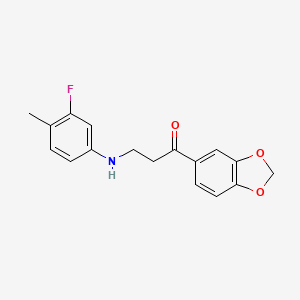
![2-chloro-N-[3-(5-methyl-1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2675989.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2675990.png)
